1-Decyn-3-ol, 1-(trimethylsilyl)-
Description
1-Decyn-3-ol, 1-(trimethylsilyl)- is a silicon-containing alkyne alcohol with the molecular formula C₁₃H₂₆OSi (estimated based on structural analogs). The compound features a terminal alkyne group (C≡C) at the 1-position, a hydroxyl group (-OH) at the 3-position, and a trimethylsilyl (-Si(CH₃)₃) substituent. This structure combines the reactivity of alkynes with the steric and electronic effects of the silyl group, making it valuable in organic synthesis, particularly as a protected alcohol intermediate or a building block for silicon-based materials .
Properties
CAS No. |
140149-76-4 |
|---|---|
Molecular Formula |
C13H26OSi |
Molecular Weight |
226.43 g/mol |
IUPAC Name |
1-trimethylsilyldec-1-yn-3-ol |
InChI |
InChI=1S/C13H26OSi/c1-5-6-7-8-9-10-13(14)11-12-15(2,3)4/h13-14H,5-10H2,1-4H3 |
InChI Key |
KGFXSPBJDFBTEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C#C[Si](C)(C)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Butyne, 3,3-Dimethyl-1-Trimethylsilyl (CAS 14630-42-3)
- Molecular Formula : C₉H₁₈Si
- Molecular Weight : 154.32 g/mol
- Key Features : A shorter-chain alkyne with a trimethylsilyl group at the terminal position and two methyl groups at the 3-position.
- Comparison: Chain Length: The shorter carbon backbone (C₉ vs. C₁₃) reduces lipophilicity and boiling point compared to 1-decyn-3-ol derivatives. Reactivity: Terminal silyl alkynes like this are less sterically hindered, facilitating coupling reactions (e.g., Sonogashira). However, the absence of a hydroxyl group limits its utility in alcohol-protection strategies .
4-[1-(4-Methoxyphenyl)-3-(Trimethylsilyl)prop-2-yn-1-yl]phenol (Compound 5g)
- Molecular Formula : C₂₀H₂₂O₃Si
- Synthesis: Derived from 1-(4-methoxyphenyl)-3-(trimethylsilyl)prop-2-yn-1-ol via solvent-free thermal reaction with phenol (yield: 65%) .
- Comparison: Functional Groups: Contains a phenolic -OH and methoxy group, enhancing polarity. The silyl group stabilizes the alkyne during synthesis. Applications: Used in aryl-alkyne couplings, whereas 1-decyn-3-ol derivatives may prioritize alcohol protection or polymer synthesis.
1-(Trimethylsilyl)pyrrolidine (CAS 15097-49-1)
- Molecular Formula : C₇H₁₇NSi
- Applications : Acts as a catalyst and nucleophile in peptide nucleic acid (PNA) synthesis.
- Comparison :
- Heterocyclic vs. Alkyne Backbone : The pyrrolidine ring provides basicity and nucleophilicity, contrasting with the alkyne’s electrophilic nature in 1-decyn-3-ol derivatives.
- Stability : Silylated amines are prone to hydrolysis under acidic conditions, whereas silyl-protected alcohols (e.g., 1-decyn-3-ol) are more stable .
Physicochemical and Spectroscopic Properties
Boiling Points and Solubility
Mass Spectrometry
Silylation and Protection Strategies
- The trimethylsilyl group in 1-decyn-3-ol acts as a protective moiety for the hydroxyl group, enabling stable intermediates in multi-step syntheses. This contrasts with non-silylated analogs (e.g., 3-decyn-1-ol), which require alternative protection methods .
Coupling Reactions
- Silyl alkynes participate in cross-couplings (e.g., with iodobenzenes) but yield lower efficiency compared to aryl-substituted alkynes. For example, bis(trimethylsilyl)acetylene showed reduced yields in vinylcyclopropane reactions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-Decyn-3-ol, 1-(trimethylsilyl)- in laboratory settings?
- Methodological Answer: The compound can be synthesized via silylation of a propargyl alcohol precursor. For example, trimethylsilyl chloride (TMSCl) or trifluoromethanesulfonate derivatives are commonly used under anhydrous conditions. A similar protocol involves reacting propargyl alcohols with TMSCl in the presence of a base like imidazole or triethylamine, as seen in silylation reactions of analogous compounds . Reaction monitoring via TLC or GC-MS is recommended to ensure completion.
Q. What analytical techniques are most effective for confirming the structure and purity of 1-Decyn-3-ol, 1-(trimethylsilyl)-?
- Methodological Answer: Key techniques include:
- NMR Spectroscopy: H and C NMR to identify the trimethylsilyl group (δ ~0.1 ppm for H) and alkyne protons (δ ~1.8-2.5 ppm).
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] or [M+Na]). Fragmentation patterns may reveal silyl group stability, as observed in studies of similar compounds .
- FT-IR: Peaks at ~2100 cm (C≡C stretch) and ~1250 cm (Si-C stretch).
Q. How does the trimethylsilyl group influence the stability of 1-Decyn-3-ol during storage and handling?
- Methodological Answer: The trimethylsilyl group enhances steric protection of the alcohol moiety, reducing oxidation or hydrolysis. However, moisture-sensitive handling under inert atmospheres (argon/nitrogen) is critical. Storage in sealed containers with desiccants (e.g., molecular sieves) at -20°C is advised, as recommended for analogous silylated compounds .
Advanced Research Questions
Q. In catalytic hydrogenation reactions, how does the trimethylsilyl group affect selectivity and reaction pathways?
- Methodological Answer: The silyl group can sterically hinder hydrogenation of the alkyne moiety. For example, Lindlar catalyst (Pd/CaCO with quinoline) may selectively hydrogenate the alkyne to a cis-alkene while preserving the silyl group, as demonstrated in studies of 3-Decyn-1-ol derivatives . Kinetic studies using gas uptake measurements or in-situ IR can monitor regioselectivity.
Q. Can the trimethylsilyl group participate in neighboring group effects during nucleophilic attacks on the alkyne moiety?
- Methodological Answer: The silyl group may stabilize transition states via hyperconjugation or steric effects. For instance, mass spectrometry studies of trimethylsilyl-containing compounds show migratory aptitude during fragmentation, suggesting intramolecular interactions . Mechanistic probes (e.g., isotopic labeling or DFT calculations) are recommended to validate such effects.
Q. What challenges arise in regioselective functionalization of the alkyne in the presence of the trimethylsilyl group?
- Methodological Answer: Competing reactions (e.g., silyl group displacement vs. alkyne addition) require careful optimization. For Sonogashira couplings, copper-free conditions may mitigate undesired silyl cleavage. Reaction screening using Design of Experiments (DoE) or microfluidic platforms can identify optimal catalysts (e.g., Pd(PPh)) and solvents (e.g., THF/DMF) .
Q. How does the electronic environment of the trimethylsilyl group impact the acidity of the propargyl hydrogen?
- Methodological Answer: The electron-donating silyl group reduces propargyl hydrogen acidity compared to non-silylated analogs. Titration with strong bases (e.g., NaH) or computational analysis (NBO charges) can quantify this effect. Comparative studies with 1-Decyn-3-ol (without TMS) are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
